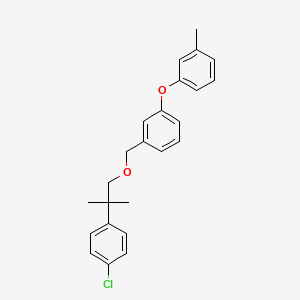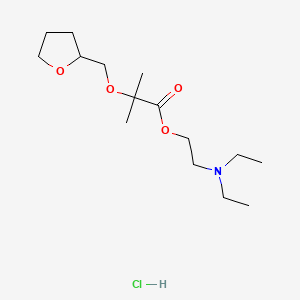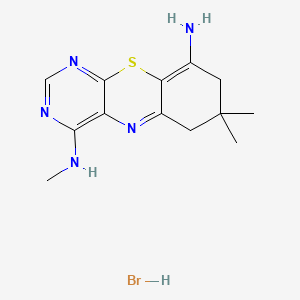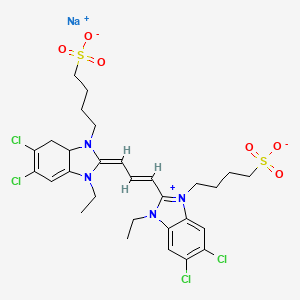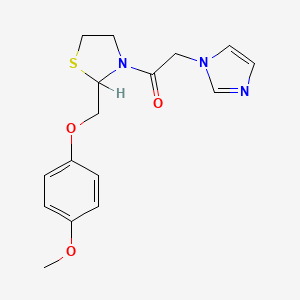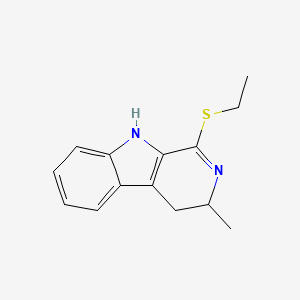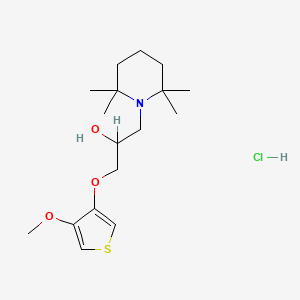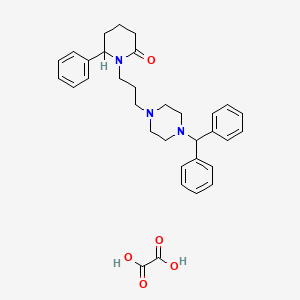
1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate hemihydrate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a piperidinone moiety, and an oxalate group. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate hemihydrate involves multiple steps, including the formation of the piperazine and piperidinone rings. The synthetic route typically starts with the preparation of the piperazine derivative, followed by the introduction of the diphenylmethyl group. The final step involves the formation of the oxalate hemihydrate salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate hemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate hemihydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate hemihydrate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate hemihydrate can be compared with other similar compounds, such as:
1-(Diphenylmethyl)-4-[3-(4-methoxyphenoxy)propyl]piperazine oxalate: This compound has a similar piperazine structure but with different substituents, leading to distinct chemical and biological properties.
Bis (4-phenylpiperazin-1-ium) oxalate dihydrate: Another related compound with a piperazine core, but with different functional groups and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
CAS No. |
109758-26-1 |
|---|---|
Molecular Formula |
C33H39N3O5 |
Molecular Weight |
557.7 g/mol |
IUPAC Name |
1-[3-(4-benzhydrylpiperazin-1-yl)propyl]-6-phenylpiperidin-2-one;oxalic acid |
InChI |
InChI=1S/C31H37N3O.C2H2O4/c35-30-19-10-18-29(26-12-4-1-5-13-26)34(30)21-11-20-32-22-24-33(25-23-32)31(27-14-6-2-7-15-27)28-16-8-3-9-17-28;3-1(4)2(5)6/h1-9,12-17,29,31H,10-11,18-25H2;(H,3,4)(H,5,6) |
InChI Key |
BUQKLTHXCHHJSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C(=O)C1)CCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


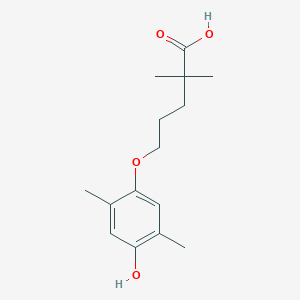
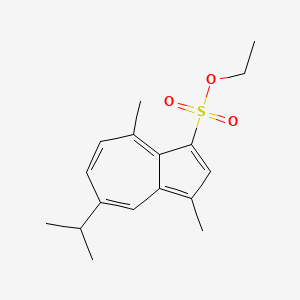
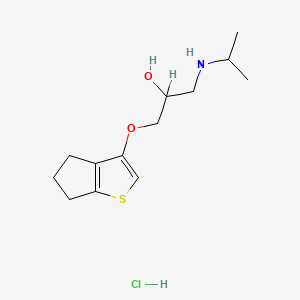
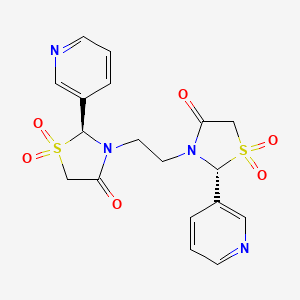


![4,11,13-trimethyl-5-(2-morpholin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12755706.png)
